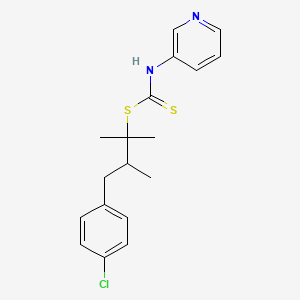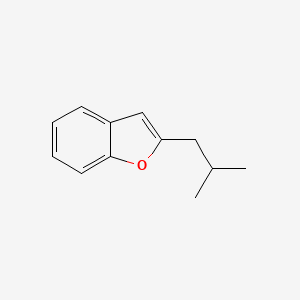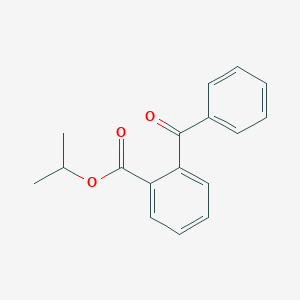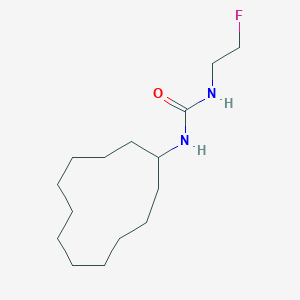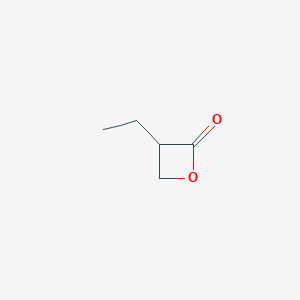
3-Ethyloxetan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyloxetan-2-one is a chemical compound with the molecular formula C₅H₈O₂. It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyloxetan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures, which yields oxetane derivatives . Another approach involves the use of photoinitiating systems and frontal polymerization processes, which have been shown to efficiently produce oxetane compounds .
Industrial Production Methods: Industrial production of this compound often leverages large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced photopolymerization techniques has also been explored to enhance production efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyloxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the oxetane ring opens to form different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride or organolithium reagents.
Major Products: The major products formed from these reactions include various substituted oxetanes, alcohols, and oxetane oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Ethyloxetan-2-one has a wide range of applications in scientific research:
Biology: The compound’s unique ring structure makes it a useful probe in studying enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism by which 3-Ethyloxetan-2-one exerts its effects is primarily through its ability to undergo ring-opening reactions. This property allows it to interact with various molecular targets, including enzymes and receptors, by forming covalent bonds or acting as a substrate in enzymatic reactions . The pathways involved often include nucleophilic attack on the oxetane ring, leading to the formation of reactive intermediates that can further react with biological molecules .
Comparaison Avec Des Composés Similaires
3-Oxetanone: Another oxetane derivative with similar structural properties but different reactivity and applications.
3-Ethyl-3-oxetanemethanol: A related compound used in the synthesis of hyperbranched polyethers and other advanced materials.
3-Oximinooxetane: A precursor to various nitro and amino oxetane derivatives, used in the synthesis of energetic materials.
Uniqueness: 3-Ethyloxetan-2-one stands out due to its specific ring structure and the presence of an ethyl group, which imparts unique reactivity and stability compared to other oxetane derivatives. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Propriétés
Numéro CAS |
25400-45-7 |
|---|---|
Formule moléculaire |
C5H8O2 |
Poids moléculaire |
100.12 g/mol |
Nom IUPAC |
3-ethyloxetan-2-one |
InChI |
InChI=1S/C5H8O2/c1-2-4-3-7-5(4)6/h4H,2-3H2,1H3 |
Clé InChI |
XTGSXZNTCQDKDF-UHFFFAOYSA-N |
SMILES canonique |
CCC1COC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


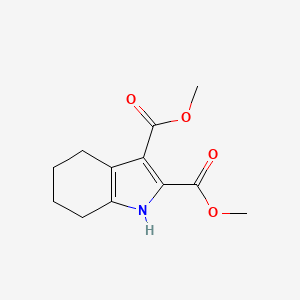

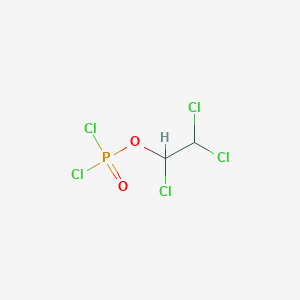
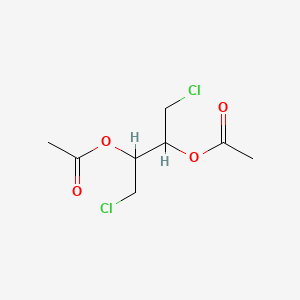
![4-Methyl-4-[2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}oxy)ethyl]morpholin-4-ium iodide](/img/structure/B14688131.png)
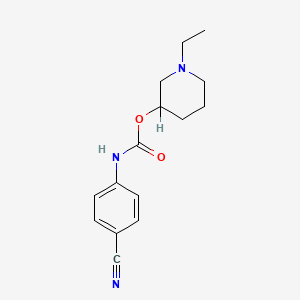
![3-{2-[Acetyl(methyl)amino]-1-hydroxyethyl}phenyl acetate](/img/structure/B14688141.png)
![5-[(2-Chloro-4-nitrophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14688152.png)
![2-Nitro-3-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14688155.png)

